molecular formula C11H23ClO3S B15326820 6-(Isopentyloxy)hexane-1-sulfonyl chloride

6-(Isopentyloxy)hexane-1-sulfonyl chloride

Cat. No.: B15326820
M. Wt: 270.82 g/mol
InChI Key: QTJYSTUQWFYCKR-UHFFFAOYSA-N
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Description

6-(Isopentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S and a molecular weight of 270.81 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a hexane chain, which is further substituted with an isopentyloxy group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Isopentyloxy)hexane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of isopentanol with hexyl bromide, followed by sulfonylation. The sulfonylation step typically involves the use of reagents such as thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl) under controlled conditions . Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide (H2O2) and zirconium tetrachloride (ZrCl4) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Isopentyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfinic acids .

Mechanism of Action

The mechanism of action of 6-(Isopentyloxy)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride (CH3SO2Cl)
  • Ethanesulfonyl chloride (C2H5SO2Cl)
  • Propane-1-sulfonyl chloride (C3H7SO2Cl)

Uniqueness

6-(Isopentyloxy)hexane-1-sulfonyl chloride is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the modification of biomolecules .

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

6-(3-methylbutoxy)hexane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-11(2)7-9-15-8-5-3-4-6-10-16(12,13)14/h11H,3-10H2,1-2H3

InChI Key

QTJYSTUQWFYCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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